molecular formula C17H21BF3NO3 B8169591 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide

Cat. No.: B8169591
M. Wt: 355.2 g/mol
InChI Key: FYXHABZNYXRAIH-UHFFFAOYSA-N
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Description

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a complex organic compound featuring a boronic acid derivative and a trifluoromethyl group

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The synthesis typically begins with the preparation of the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be achieved through the reaction of pinacol with boronic acid.

  • Coupling Reaction: The boronic acid derivative is then coupled with 2-(trifluoromethyl)phenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

  • Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with cyclopropanecarboxylic acid or its derivatives to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in an industrial setting.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of trifluoromethylated phenols.

  • Reduction: Reduction reactions can be performed on the boronic acid derivative, resulting in the formation of boronic esters or boronic acids.

  • Substitution: Substitution reactions at the boronic acid moiety can lead to the formation of various boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Palladium catalysts, such as palladium on carbon (Pd/C) and palladium(II) chloride (PdCl2), are commonly employed in substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethylated phenols

  • Reduction: Boronic esters or boronic acids

  • Substitution: Various boronic acid derivatives

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of boronic acid chemistry.

  • Biology: The compound can be used as a probe in biological studies to investigate the role of boronic acids in biological systems.

  • Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The boronic acid moiety can interact with various biological targets, such as enzymes and receptors.

  • Pathways: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a methoxy group and a sulfonamide group, differing from the trifluoromethyl group in the target compound.

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a methoxy carbonyl group instead of the cyclopropanecarboxamide group.

Uniqueness: The presence of the trifluoromethyl group in the target compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)11-7-8-12(17(19,20)21)13(9-11)22-14(23)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXHABZNYXRAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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